molecular formula C20H20Sn B1607041 Ethyltriphenyltin CAS No. 5424-25-9

Ethyltriphenyltin

Cat. No.: B1607041
CAS No.: 5424-25-9
M. Wt: 379.1 g/mol
InChI Key: IAJWDDOJYUXIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyltriphenyltin is a unique chemical compound with the linear formula C20H20Sn . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

This compound has a molecular weight of 379.072 g/mol . The molecular structure consists of a tin atom bonded to an ethyl group and three phenyl groups .

Scientific Research Applications

Triphenyltin(IV) Complexes in Cancer Research

Recent studies have explored the use of Triphenyltin(IV) complexes, including ethyltriphenyltin derivatives, as potential anticancer drugs. These complexes have shown significant cytotoxic activity against various human tumor cell lines, indicating their potential as effective chemotherapy agents. The cytotoxicity of these compounds was found to be superior to some existing chemotherapy drugs like cisplatin and etoposide, especially in certain cell lines like A498 and H226. This research suggests a promising avenue for developing new cancer therapies using Triphenyltin(IV) derivatives (Basu Baul et al., 2010).

Cytotoxic Effects on Leukemia Cells

Another study evaluated the cytotoxicity of Triphenyltin(IV) ethylisopropyldithiocarbamate, a compound related to this compound, on chronic myelogenus leukemia cells. The research demonstrated that this compound had a significant cytotoxic effect on leukemia cells at micromolar doses, pointing towards its potential as an anticancer agent. This indicates that derivatives of this compound could have a broader application in treating various types of cancer (Awang et al., 2012).

Interaction with Silver Nitrate

A study focused on the chemical behavior of this compound revealed its distinct reactivity when interacting with silver nitrate. This research, while primarily chemically focused, could have implications for the synthesis and modification of this compound for various applications, including medical and industrial uses (Lesbre et al., 2010).

Safety and Hazards

Ethyltriphenyltin is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, using appropriate protective measures .

Properties

IUPAC Name

ethyl(triphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C2H5.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJWDDOJYUXIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202592
Record name Ethyltriphenylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-25-9
Record name Ethyltriphenylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyltriphenyltin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyltriphenylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyltriphenylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyltriphenyltin
Reactant of Route 2
Reactant of Route 2
Ethyltriphenyltin
Reactant of Route 3
Ethyltriphenyltin
Reactant of Route 4
Ethyltriphenyltin
Reactant of Route 5
Ethyltriphenyltin
Reactant of Route 6
Ethyltriphenyltin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.